![molecular formula C11H11NO B2493619 2a,3,4,5-四氢苯[cd]吲哚-2(1H)-酮 CAS No. 96933-21-0](/img/structure/B2493619.png)

2a,3,4,5-四氢苯[cd]吲哚-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

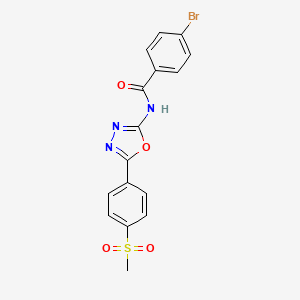

Synthesis Analysis

The synthesis of derivatives of "2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one" involves multi-step processes with moderate to high yields. For instance, the synthesis of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole from indole-3-carboxaldehyde in four steps demonstrates an overall yield of 30%, including the successful optical resolution of enantiomers by chiral column chromatography (Nakagawa et al., 1992). Additionally, the development of methods for synthesizing 6-methoxy-1,3,4,5-tetrahydrobenz[cd]indol-4-amine through vicarious nucleophilic substitution of hydrogen highlights another approach (Ma̧jkosza et al., 1997).

Molecular Structure Analysis

Detailed molecular structure analyses, including conformational studies, have been conducted to understand the spatial arrangement and electronic structure of "2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one" and its derivatives. For example, a study on the conformational aspects of tetrahydrobenz[cd]indole derivatives revealed insights into the importance of substituent orientation for the activity of pharmaceutical compounds (Bedini et al., 2005).

Chemical Reactions and Properties

Research into the chemical reactions and properties of "2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one" derivatives has shown the versatility and reactivity of this scaffold. Studies on the synthesis of 4-amino-, 4-hydroxy-, and 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles reveal the potential for generating diverse functionalized derivatives through bromination and other chemical transformations (Somei et al., 2014).

Physical Properties Analysis

The physical properties of "2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one" derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. While specific studies on these properties are less common, the physical characteristics are often inferred from molecular structure analyses and play a significant role in the compound's applicability in synthesis and material science.

Chemical Properties Analysis

Chemical property studies, including reactivity, stability, and functional group transformations, are essential for understanding the behavior of "2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one" derivatives under various conditions. The improved synthesis of benz[cd]indol-2(1H)-one showcases the compound's chemical properties, highlighting methodologies for achieving desired transformations with enhanced efficiency (Marzoni & Varney, 1997).

科学研究应用

合成和衍生物

衍生物合成: 已广泛探索了类似4-氨基-1,3,4,5-四氢苯并[cd]吲哚-5-醇及结构类似化合物的合成。这些合成涉及各种保护基和烷基衍生物,突显了四氢苯并[cd]吲哚骨架的化学多样性 (Bowman et al., 1972)。

光学分辨和合成: 通过手性柱层析成功地对4-硝基-1,3,4,5-四氢苯并[cd]吲哚的对映体进行了光学分辨。该研究还报道了相关化合物的1-羟基衍生物的合成 (Nakagawa et al., 1992)。

药物化学和药理学

药用兴趣的构象研究: 四氢苯并[cd]吲哚已被用作在芳基乙胺类化合物的合成中作为刚性骨架,如褪黑激素和血清素类似物。已研究了这些分子在溶液中的构象,显示了取代基体积对构象异构体摩尔分数的影响 (Bedini et al., 2005)。

麦角生物碱的合成: 含有麦角生物碱三环核心的中间体的对映特异性合成展示了四氢苯并[cd]吲哚在复杂生物碱合成中的实用性。该过程涉及多重保护和环化步骤 (Hurt et al., 1999)。

化学合成和催化

改进的大规模合成方法: 从萘酸酐出发,对苯并[cd]吲哚-2(1H)-酮及其衍生物的改进合成方法展示了该化合物在合成化学中的相关性 (Marzoni & Varney, 1997)。

银催化的立体选择性环化: 从乙炔基萘-1-胺合成多取代(Z)-1,2-二氢苯并[cd]吲哚的银催化合成展示了该化合物在氮杂环化合物的制备中的实用性 (Wang et al., 2018)。

作用机制

Target of Action

The primary target of 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one is Atg4B , a cysteine protease . Atg4B plays a crucial role in the autophagy process, which is a cellular degradation pathway that is essential for survival, differentiation, development, and homeostasis .

Mode of Action

2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one inhibits Atg4B via a structure-based virtual screening and a novel AlphaScreen assay . The compound interacts with Atg4B, inhibiting its protease activity and thereby disrupting the autophagy process .

Biochemical Pathways

The inhibition of Atg4B by 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one affects the autophagy pathway . Autophagy is a catabolic process that degrades cellular components through the lysosomal machinery. It serves as a critical adaptive mechanism that recycles energy and cellular components to maintain homeostasis and function during metabolic stress .

Result of Action

The inhibition of Atg4B by 2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one disrupts the autophagy process . This disruption can have various molecular and cellular effects, depending on the context. For instance, it might lead to the accumulation of damaged proteins and organelles, which can affect cell viability .

属性

IUPAC Name |

2a,3,4,5-tetrahydro-1H-benzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h2,4,6,8H,1,3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJMOQUKRGIGLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=C(C1)C=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)

![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)

![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![Ethyl 2-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2493547.png)

![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)